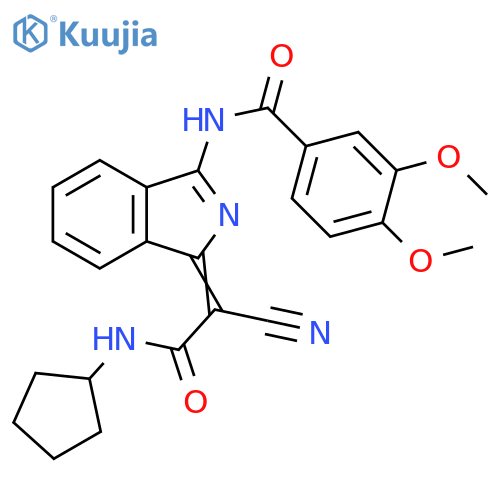Cas no 900874-49-9 (N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-3,4-dimethoxybenzamide)
N-(1Z)-1-シアノ(シクロペンチルカルバモイル)メチリデン-1H-イソインドール-3-イル-3,4-ジメトキシベンズアミドは、高度に特異的な分子構造を持つ化合物です。その特徴的なイソインドールコアとシアノ基、シクロペンチルカルバモイル基の組み合わせにより、優れた分子認識能と標的選択性を示します。3,4-ジメトキシベンズアミド部分は親油性を高め、細胞膜透過性を向上させています。この化合物は創薬研究において、特にタンパク質-タンパク質相互作用阻害剤としての応用が期待されています。その立体電子効果とコンフォメーション制御能力は、生体分子との高親和性結合を可能にします。

900874-49-9 structure
商品名:N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-3,4-dimethoxybenzamide
CAS番号:900874-49-9
MF:C25H24N4O4
メガワット:444.482465744019
CID:5440814
N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-3,4-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-3,4-dimethoxybenzamide
- N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-3,4-dimethoxybenzamide
-
- インチ: 1S/C25H24N4O4/c1-32-20-12-11-15(13-21(20)33-2)24(30)29-23-18-10-6-5-9-17(18)22(28-23)19(14-26)25(31)27-16-7-3-4-8-16/h5-6,9-13,16H,3-4,7-8H2,1-2H3,(H,27,31)(H,28,29,30)
- InChIKey: IWBZDHLHIXCUPD-UHFFFAOYSA-N
- ほほえんだ: C(NC1C2=C(C(=C(C#N)C(NC3CCCC3)=O)N=1)C=CC=C2)(=O)C1=CC=C(OC)C(OC)=C1
N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-3,4-dimethoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-8408-5μmol |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-2μmol |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-30mg |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-4mg |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-3mg |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-1mg |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-15mg |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-25mg |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-20μmol |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-8408-10mg |
N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4-dimethoxybenzamide |
900874-49-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-3,4-dimethoxybenzamide 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
900874-49-9 (N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-3,4-dimethoxybenzamide) 関連製品
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
